molecular formula C8H9N3 B8794028 4-Amino-3-(methylamino)benzonitrile

4-Amino-3-(methylamino)benzonitrile

Cat. No.: B8794028
M. Wt: 147.18 g/mol
InChI Key: NRISBPKZFFXEHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-3-(methylamino)benzonitrile is an organic compound with the molecular formula C8H9N3 and a molecular weight of 147.18 g/mol . It is supplied with a high purity level, typically exceeding 95% . As a substituted benzonitrile, it serves as a valuable building block in organic synthesis and pharmaceutical research. The presence of multiple functional groups, including the nitrile, primary amino, and methylamino groups, on the aromatic ring makes it a versatile intermediate for constructing more complex molecules. Researchers utilize this compound in the development of novel chemical entities, particularly in medicinal chemistry where such diamino-substituted structures are of interest. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, nor for any form of personal use. Handling and Safety: Appropriate safety precautions must be observed. This compound may have associated hazards, and researchers should consult the relevant safety data sheet (SDS) prior to use. Hazard statements may include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H318 (Causes serious eye damage), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Identifiers: • CAS Number: 64910-49-2 • MDL Number: MFCD13192643 • UN Number: 3259 • SMILES: N#CC1=CC=C(N)C(NC)=C1 • InChI Key: NRISBPKZFFXEHJ-UHFFFAOYSA-N

Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

4-amino-3-(methylamino)benzonitrile

InChI

InChI=1S/C8H9N3/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4,11H,10H2,1H3

InChI Key

NRISBPKZFFXEHJ-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CC(=C1)C#N)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Amino-3-(methylamino)benzonitrile with structurally related benzonitrile derivatives, focusing on substituent effects, physicochemical properties, and biological relevance:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Applications
This compound 4-NH₂, 3-NHCH₃, 1-C≡N C₈H₈N₃ 146.17 - Soluble in polar aprotic solvents (e.g., DMSO, methanol)
- Melting point: Not reported
- NMR-confirmed structure
Pharmaceutical intermediate for heterocyclic drug candidates
4-Amino-3-ethylbenzonitrile 4-NH₂, 3-CH₂CH₃, 1-C≡N C₉H₁₀N₂ 146.19 - Higher lipophilicity due to ethyl group
- Melting point: Not reported
Intermediate in agrochemical synthesis
4-Amino-3-methylbenzonitrile 4-NH₂, 3-CH₃, 1-C≡N C₈H₈N₂ 132.17 - Melting point: 93–94°C
- Higher crystallinity vs. methylamino analog
Used in dye synthesis and as a ligand in catalysis
4-Amino-3-(trifluoromethyl)benzonitrile 4-NH₂, 3-CF₃, 1-C≡N C₈H₅F₃N₂ 200.14 - Strong electron-withdrawing CF₃ group
- Irritating, harmful if swallowed
Key moiety in adenosine A₂A/A₁ receptor antagonists (anti-Parkinson’s agents)
4-(Methylamino)benzonitrile 4-NHCH₃, 1-C≡N C₈H₈N₂ 132.17 - Soluble in methanol
- Lower polarity vs. amino analogs
Intermediate for kinase inhibitors
4-Amino-3-nitrobenzonitrile 4-NH₂, 3-NO₂, 1-C≡N C₇H₅N₃O₂ 177.16 - Reactive nitro group enables further functionalization Precursor for explosives and dyes

Key Observations:

Electron-withdrawing groups (e.g., -CF₃, -NO₂) reduce solubility but improve metabolic stability and receptor-binding affinity in drug candidates .

Biological Activity: The trifluoromethyl derivative exhibits potent activity as a dual adenosine receptor antagonist due to its enhanced lipophilicity and electronic effects . Methylamino and amino groups are critical for scaffold diversification in kinase inhibitor synthesis .

Safety Profiles :

  • Compounds with trifluoromethyl or nitro groups require stringent safety measures (e.g., ventilation, protective gear) due to their irritant and toxic properties .

Preparation Methods

Stepwise Synthesis

  • Nitration of Benzonitrile
    Benzonitrile undergoes nitration under controlled conditions to form 4-nitrobenzonitrile.

    • Reagents : Concentrated HNO₃, H₂SO₄ (catalyst)

    • Conditions : 0–5°C, vigorous stirring

    • Yield : ~85%

  • Chlorination at Position 3
    4-Nitrobenzonitrile is chlorinated at the meta position relative to the nitro group.

    • Reagents : Cl₂ gas, FeCl₃ (catalyst)

    • Conditions : 0–5°C, controlled pressure

    • Yield : ~70%

  • Substitution with Methylamine
    The chlorine atom in 3-chloro-4-nitrobenzonitrile is replaced by a methylamino group.

    • Reagents : Methylamine (25% aqueous), CH₂Cl₂ solvent

    • Conditions : Room temperature, 3–5 hours

    • Yield : ~90%

  • Reduction of Nitro to Amino
    The nitro group at position 4 is reduced to an amino group using catalytic hydrogenation.

    • Reagents : H₂ gas, Pd/C catalyst, ethanol solvent

    • Conditions : 20–40°C, 2–8 hours

    • Yield : ~80%

Table 1: Key Reaction Parameters for Substitution Method

StepReagents/ConditionsYield (%)Reference
1HNO₃, H₂SO₄, 0–5°C85
2Cl₂, FeCl₃, 0–5°C70
3Methylamine, CH₂Cl₂, RT90
4H₂, Pd/C, ethanol, 20–40°C80

Total Yield : ~42.8% (cumulative product yield).

Methylation of Diamine Precursor

This approach targets selective methylation of one amino group in a 3,4-diaminobenzonitrile precursor.

Stepwise Synthesis

  • Synthesis of 3,4-Diaminobenzonitrile
    Prepared via reduction of 3,4-dinitrobenzonitrile using catalytic hydrogenation.

    • Reagents : H₂ gas, Raney Ni catalyst, ethanol solvent

    • Conditions : 20–40°C, 8 hours

    • Yield : ~85% (estimated from analogous reductions)

  • Methylation with Dimethyl Sulfate
    One amino group is methylated using dimethyl sulfate in the presence of a base.

    • Reagents : Dimethyl sulfate, K₂CO₃, acetone solvent

    • Conditions : Reflux, 19 hours

    • Yield : ~52%

Table 2: Key Reaction Parameters for Methylation Method

StepReagents/ConditionsYield (%)Reference
1H₂, Raney Ni, ethanol, 20–40°C85
2Dimethyl sulfate, K₂CO₃, acetone52

Total Yield : ~44.2% (cumulative product yield).

Oxidative Coupling of Diamines

This method explores the use of 3,4-diaminobenzonitrile in coupling reactions, though direct applications to the target compound remain underexplored.

Comparative Analysis of Methods

Table 3: Advantages and Limitations of Each Method

MethodAdvantagesLimitationsReference
Substitution of HalogenHigh regioselectivity, scalableMulti-step process, moderate total yield
Methylation of DiamineDirect functionalization, fewer stepsLow selectivity for amino group methylation
Oxidative CouplingPotential for heterocycle formationNot directly applicable to target compound

Industrial Scalability and Optimization

Key Considerations

  • Catalytic Hydrogenation

    • Pd/C vs. Raney Ni : Pd/C offers higher efficiency for nitro reductions but requires inert atmospheres. Raney Ni is cost-effective for large-scale operations.

  • Solvent Selection

    • Ethanol : Ideal for hydrogenation steps due to low toxicity and high solubility.

    • Dichloromethane : Preferred for substitution reactions to enhance reagent solubility.

  • Waste Management

    • Chlorination Byproducts : Neutralization of HCl using NaHCO₃ to comply with environmental regulations .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Amino-3-(methylamino)benzonitrile, and how can reaction conditions be optimized?

  • Methodology : The compound is often synthesized via Suzuki-Miyaura cross-coupling reactions. For example, this compound derivatives can be prepared using 4-amino-3-boronic ester intermediates (e.g., 4-amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile) with aryl halides. Key reagents include Pd(PPh₃)₄ as a catalyst and Cs₂CO₃ as a base in DME solvent at reflux. Post-synthesis purification involves silica gel column chromatography, yielding solids with characteristic melting points (e.g., 228–230°C) .
  • Optimization : Adjusting stoichiometry (e.g., boronic ester:aryl halide ratio), solvent polarity, and reaction time can improve yields. Microwave-assisted synthesis (e.g., 125°C, 65 minutes) has also been explored for related nitriles to enhance efficiency .

Q. How can researchers validate the purity and structural identity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR provide chemical shift data (e.g., δ 5.52 ppm for NH₂ protons in CDCl₃) and confirm substitution patterns .
  • IR Spectroscopy : Key absorption bands (e.g., ~3470 cm⁻¹ for NH stretching) validate functional groups .
  • HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]+ = 160.087 for C₈H₈N₃) .
    • Purity Checks : Melting point analysis (e.g., 228–230°C) and HPLC with UV detection ensure minimal impurities .

Advanced Research Questions

Q. What role does this compound play in hydrogen-bonded complexation studies?

  • Methodology : DFT calculations (B3LYP/6-311G++(d,p)) reveal its ground-state interactions with alcohols like methanol. The amino and methylamino groups act as hydrogen bond donors, forming stable complexes with binding energies influenced by solvent polarity. Solvent models (e.g., PCM) predict shifts in dipole moments, critical for understanding charge-transfer dynamics .
  • Applications : These studies inform photophysical behavior in solvents, aiding the design of dual-luminescent materials .

Q. How does this compound participate in heterocyclic synthesis?

  • Case Study : It serves as a precursor for phenoxazines and benzopyridoxazines. For example, microwave-assisted reduction of 3-(2-bromophenoxy)-4-nitrobenzonitrile derivatives with SnCl₂/HCl yields 4-amino-3-(2-bromophenoxy)benzonitrile, which undergoes cyclization to form fused heterocycles. LCMS and ¹H NMR track intermediate stability .
  • Challenges : Competing side reactions (e.g., over-reduction of nitriles) require careful control of reaction time and stoichiometry .

Q. What computational approaches are used to predict the solvent effects on its electronic properties?

  • DFT and TD-DFT : These methods model solvatochromic shifts and excited-state geometries. For instance, methanol complexation induces twisting in the ICT (intermolecular charge transfer) state, altering fluorescence spectra. Gas-phase calculations combined with implicit solvent models (e.g., COSMO) validate experimental UV-Vis data .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported melting points or spectral data?

  • Example : A synthesized derivative, 4-amino-3-(quinolin-3-yl)benzonitrile, showed a melting point of 228–230°C , while a similar compound had a lower reported value (159–160°C) .
  • Resolution : Cross-validate using multiple techniques (e.g., DSC for precise melting ranges, XRD for crystal structure). Contradictions may arise from polymorphic forms or impurities .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

  • Hazards : Potential skin/eye irritation and respiratory toxicity (based on analogs like 3-(methylamino)benzonitrile) .
  • Mitigation : Use PPE (gloves, goggles), work in a fume hood, and store in airtight containers at room temperature. Waste must be disposed via certified hazardous waste services .

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